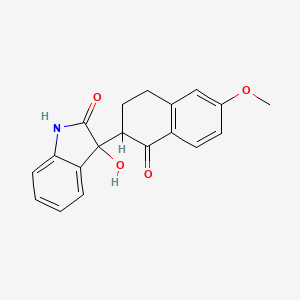
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been studied for its potential therapeutic applications in neurological disorders. It belongs to the class of furan-based compounds and has been shown to have promising effects on cognitive function in preclinical studies.
Wirkmechanismus
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. By blocking this receptor, 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may enhance the activity of other neurotransmitters that are involved in learning and memory.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to improve cognitive function and memory in preclinical studies, and it has been suggested that it may have potential therapeutic applications in neurological disorders. However, the exact biochemical and physiological effects of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide are still being studied, and more research is needed to fully understand its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide for lab experiments is its selectivity for the alpha-7 nicotinic acetylcholine receptor, which allows for more targeted studies of its effects on cognitive function and memory. However, one limitation of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is that its exact mechanisms of action are still being studied, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, including:
1. Further studies on its mechanisms of action and potential therapeutic applications in neurological disorders.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Studies on the optimal dosage and administration of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide for therapeutic use.
4. Development of more potent and selective compounds based on the structure of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide.
5. Studies on the potential interactions of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide with other neurotransmitters and drugs.
In conclusion, 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a novel compound that has shown promising effects on cognitive function and memory in preclinical studies. However, more research is needed to fully understand its mechanisms of action and potential therapeutic applications in neurological disorders. Further studies on 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide and related compounds may lead to the development of new treatments for cognitive impairment and other neurological disorders.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves a multi-step process that includes the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid to form the intermediate compound, followed by the reaction of the intermediate with furan-2-carboxylic acid to yield 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. The purity and yield of the final product can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and cognitive impairment. Preclinical studies have shown that 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide can improve cognitive function and memory in animal models, and it has been suggested that it may act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-2-7-14(15(10-11)21(23)24)20-18(22)17-9-8-16(25-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULXDFDHIRNBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6119684 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[5-(2,3-dihydro-1-benzofuran-7-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4984816.png)

![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4984854.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)
![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)